molecular formula C21H26F3IO3S B010329 Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate CAS No. 84563-54-2

Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate

Cat. No. B010329
CAS RN: 84563-54-2
M. Wt: 542.4 g/mol
InChI Key: VGZKCAUAQHHGDK-UHFFFAOYSA-M
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Description

Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate (BTBTI) is a novel organic compound with a wide range of applications in scientific research. It is a highly reactive and versatile reagent that can be used in various chemical reactions and processes. BTBTI has been used in a variety of applications including synthesis, catalysis, biochemistry, and material science.

Scientific Research Applications

Photoinitiation in Polymer Science

Bis(4-tert-butylphenyl)iodonium triflate is widely used as a cationic photoinitiator in polymer science . It initiates the polymerization process when exposed to UV light, which is crucial in the manufacturing of various polymers. This application is particularly important in creating photoresists for semiconductor manufacturing, where precise initiation of polymerization is required for intricate circuit patterns.

Photoacid Generation in Material Science

As a photoacid generator , this compound plays a significant role in material science . Upon UV irradiation, it generates a strong acid that can catalyze a variety of reactions. This property is exploited in the development of new materials, such as those used in electronics and nanotechnology, where controlled acid generation can lead to the formation of novel structures and materials.

Catalysis in Organic Synthesis

In organic synthesis, Bis(4-tert-butylphenyl)iodonium triflate serves as a catalyst for various reactions . Its ability to transfer phenyl groups to substrates under mild conditions makes it a valuable tool for chemists. This catalytic activity is utilized in the synthesis of complex organic molecules, potentially leading to the development of new drugs and chemicals.

Contact Printing for Microfabrication

The compound is employed in contact printing techniques used in microfabrication . It can generate patterns with high fidelity when activated by light, which is essential for creating microscale devices. This application is critical in the production of microelectromechanical systems (MEMS) and other miniaturized devices.

Self-Assembling Monolayers (SAMs)

Bis(4-tert-butylphenyl)iodonium triflate is used to create self-assembling monolayers (SAMs) . These SAMs are single-molecule thick layers that form spontaneously on surfaces and are used to modify surface properties such as wettability, resistance to corrosion, and biocompatibility. This has implications in various fields, including biomedical engineering and sensor technology.

Synthesis of Diaryliodonium Salts

This compound is also a key intermediate in the synthesis of diaryliodonium salts . These salts are valuable reagents in organic chemistry, used for arylation reactions that form carbon-carbon bonds. The ability to synthesize these salts efficiently opens up new pathways for creating complex organic molecules.

properties

IUPAC Name

bis(4-tert-butylphenyl)iodanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26I.CHF3O3S/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;2-1(3,4)8(5,6)7/h7-14H,1-6H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZKCAUAQHHGDK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F3IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370536
Record name Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate

CAS RN

84563-54-2
Record name Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-tert-butylphenyl)iodonium Trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

tert-Butyl methyl ether (5 ml) was added to bis(p-tert-butylphenyl)iodonium acetate (467 mg; 1 mmol) and methyl trifluoromethanesulfonate (170 mg; 1.05 mmol), and the resultant mixture was allowed to react for 4 hours at room temperature while being stirred. The solid formed by reaction was purified and separated through filtration, and dried under vacuum, to thereby yield 412 mg of bis(p-tert-butylphenyl)iodonium trifluoromethanesulfonate (yield: 76%).
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
467 mg
Type
reactant
Reaction Step Two
Quantity
170 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate
Reactant of Route 2
Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate
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Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate
Reactant of Route 4
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Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate
Reactant of Route 5
Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate
Reactant of Route 6
Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate

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